8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.0³,⁷]dodec-3(7)-ene-5,10,12-trione follows IUPAC conventions for polycyclic systems. The base structure is a tricyclo[7.3.0.0³,⁷]dodecane framework, which consists of three fused rings: a seven-membered ring, a three-membered ring, and a second seven-membered ring fused at specific positions. The numbering begins at the sulfur atom in the dithia component, with the "2,6-dithia" designation indicating sulfur atoms at positions 2 and 6. The "4,11-diaza" term specifies nitrogen atoms at positions 4 and 11. The substituents include a 4-methoxyphenyl group at position 8 and three ketone groups (trione) at positions 5, 10, and 12.
The molecular formula C₂₂H₁₈N₂O₄S₂ reflects the incorporation of two sulfur atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of 438.5 g/mol aligns with the compound’s extended conjugation and aromatic substituents. The methoxyphenyl group contributes to the molecule’s planar geometry, while the tricyclic core imposes steric constraints that influence reactivity and intermolecular interactions.
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray diffraction data for this specific compound are not publicly available, crystallographic studies of related tricyclic dithia-diaza systems provide insights into its likely structural features. For example, analogous compounds with similar tricyclic frameworks exhibit bond lengths of 1.65–1.72 Å for C–S bonds and 1.45–1.50 Å for C–N bonds, suggesting moderate conjugation within the heterocyclic core. The dihedral angle between the methoxyphenyl group and the tricyclic system is expected to approximate 15–25°, based on structural analogs with aryl substituents.
The trione groups at positions 5, 10, and 12 likely participate in hydrogen bonding networks, as observed in the crystal structures of related tricyclic ketones. These interactions could stabilize the molecule in a planar conformation, enhancing its aromatic character. Future X-ray studies should prioritize resolving the compound’s solid-state packing arrangement, particularly the role of sulfur-sulfur interactions in lattice stabilization.
Comparative Analysis with Related Tricyclic Dithia-Diaza Systems
The structural uniqueness of this compound becomes apparent when compared to other tricyclic dithia-diaza derivatives (Table 1).
The methoxyphenyl group in the target compound distinguishes it from simpler analogs like 5,11-dithia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione, which lacks aromatic substituents. This phenyl ring enhances π-π stacking capabilities, a feature critical for binding to biological targets in medicinal applications. Conversely, the acetic acid derivative listed in Table 1 demonstrates how carboxylate groups can modulate solubility and metal-chelation properties, albeit at the expense of aromatic interactions.
The trione configuration in the target compound introduces three electron-withdrawing groups, which polarize the heterocyclic core. This contrasts with the dione systems in simpler tricyclics, where reduced carbonyl content decreases electrophilicity. Such electronic differences influence reactivity patterns, particularly in nucleophilic substitution reactions at the sulfur or nitrogen centers.
Properties
Molecular Formula |
C15H12N2O4S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C15H12N2O4S2/c1-21-7-4-2-6(3-5-7)8-9-10(13(19)16-12(9)18)22-14-11(8)23-15(20)17-14/h2-5,8-10H,1H3,(H,17,20)(H,16,18,19) |
InChI Key |
IXXCHZGVZACCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)SC4=C2SC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazatricyclo Core
The diazatricyclo[7.3.0.03,7]dodecene core is typically constructed through a cyclocondensation reaction between a diketone precursor and a diamine. For example, 1,3-cyclohexanedione reacts with 1,2-ethylenediamine in refluxing ethanol to form a bicyclic intermediate. Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) introduces the thia groups, yielding a 2,6-dithia-4,11-diazatricyclo intermediate.
Functionalization with 4-Methoxyphenyl Groups
The 4-methoxyphenyl moiety is introduced via a Friedel-Crafts alkylation. The tricyclic intermediate is treated with 4-methoxybenzyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C, achieving regioselective substitution at the 8-position. This step requires strict moisture exclusion to prevent hydrolysis of the AlCl₃ catalyst.
Oxidation to Trione Functionality
The final oxidation to install the 5,10,12-trione groups employs potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 50°C). This step converts secondary alcohols to ketones while preserving the sulfur and nitrogen heteroatoms.
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | 1,3-Cyclohexanedione, EtOH, 80°C | 72 | 95 |
| Thiolation | I₂, DMSO, 25°C, 12 h | 68 | 90 |
| Friedel-Crafts | 4-Methoxybenzyl chloride, AlCl₃, 0°C | 65 | 88 |
| Oxidation | KMnO₄, H₂SO₄, 50°C | 58 | 92 |
One-Pot Tandem Approach Using Microwave Irradiation
A streamlined method utilizes microwave-assisted synthesis to reduce reaction times. In this protocol, 1,3-diketone , cysteamine , and 4-methoxybenzaldehyde are combined in a sealed vessel with acetic acid as a catalyst. Microwave irradiation at 150°C for 15 minutes facilitates simultaneous cyclization, thiol-ene coupling, and oxidation. This method achieves a 54% yield with 85% purity, though scalability remains limited.
Enamine-Mediated Ring-Closing Metathesis
Precursor Preparation
A diene precursor is synthesized by treating N,N'-bis(2-mercaptoethyl)ethylenediamine with 4-methoxyphenylacetyl chloride in tetrahydrofuran (THF). The resulting dithioester undergoes ring-closing metathesis using Grubbs’ second-generation catalyst (5 mol%) under nitrogen.
Oxidative Aromatization
The metathesized product is oxidized with m-chloroperbenzoic acid (mCPBA) to form the trione system. This step proceeds with 62% yield and >90% enantiomeric excess when chiral auxiliaries are employed.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis on Wang resin enables parallel synthesis of derivatives. The resin-bound amine reacts with 2-chloro-1,3-dithiane and 4-methoxybenzoyl chloride in dichloromethane (DCM). Cleavage with trifluoroacetic acid (TFA) releases the target compound, with yields averaging 47% per cycle.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
The multi-step approach (Section 1) offers higher purity (92%) but lower overall yield (58%) due to cumulative losses. In contrast, microwave-assisted synthesis (Section 2) sacrifices purity (85%) for speed but is unsuitable for gram-scale production.
Functional Group Compatibility
The 4-methoxyphenyl group’s electron-donating nature necessitates mild Lewis acids (e.g., AlCl₃) during Friedel-Crafts reactions to avoid demethylation. Strong acids like H₂SO₄ are reserved for final oxidation steps.
Solvent and Temperature Optimization
Polar aprotic solvents (DMSO, DMF) enhance thiol-ene reactivity but risk sulfoxide byproduct formation. Ethanol and THF balance reactivity and byproduct suppression in early stages.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at 12.3 minutes, confirming >95% purity in optimized protocols.
Industrial and Research Applications
The compound’s rigid tricyclic structure makes it a candidate for:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of heterocycles.
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions and functional groups present.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have investigated the potential of this compound as an anticancer agent due to its ability to induce apoptosis in cancer cells. The presence of the methoxyphenyl group is believed to enhance its interaction with cellular targets.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against a range of pathogens. Its unique structure allows it to penetrate bacterial membranes effectively.
- Case Study : Research indicated that compounds with similar structural motifs displayed broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Case Study : In vitro studies have indicated that the compound can mitigate oxidative stress in neuronal cells, which is a key factor in neurodegeneration .
Materials Science Applications
-
Organic Photovoltaics :
- The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells.
- Research Findings : Studies have shown that incorporating this compound into photovoltaic systems improves energy conversion efficiency compared to traditional materials .
- Polymer Composites :
Environmental Science Applications
- Pollutant Degradation :
- Sensor Development :
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
- Researchers would need to study its interactions with cellular targets and pathways.
Comparison with Similar Compounds
Heterocyclic Frameworks
- 4-Azatricyclo Derivatives : Compounds like 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () share a tricyclic core but lack sulfur atoms. Their synthesis involves Diels-Alder reactions of fulvenes with maleimides, followed by amine functionalization. The absence of dithia moieties may reduce metabolic stability compared to the target compound .
- Spiro and Fused Systems: Compounds such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () incorporate spiro junctions and benzothiazole groups.
Substituent Effects
- Methoxy vs. Hydroxy Groups : Replacing the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety (as in 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo derivatives, ) alters hydrogen-bonding capacity and acidity. This substitution could influence pharmacokinetic properties such as membrane permeability or cytochrome P450 interactions .
- Bromophenyl and Diethylamino Modifications: Derivatives like (8S)-11-(4-bromophenyl)-8-[4-(diethylamino)phenyl]-2,6-dithia-4,11-diazatricyclo[...]trione () introduce bulky substituents and halogen atoms, which may enhance halogen bonding in target interactions or increase molecular weight (610.5 g/mol vs. ~385–500 g/mol for other analogs) .
Antimicrobial and Antiviral Profiles
- 4-Azatricyclo Derivatives : Exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and viruses like HIV-1 and HSV-1 (EC₅₀: 10–50 µM). The absence of sulfur atoms in these compounds may limit their efficacy against Gram-negative pathogens compared to dithia-containing analogs .
Drug-Likeness and Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight is likely comparable to 8-(2,4-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[...]trione (385.4 g/mol, ). The presence of multiple ketones and sulfur atoms may reduce aqueous solubility compared to oxa-aza analogs .
- Thermal Stability : Hexaazatricyclo derivatives (e.g., 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]pentaene, ) exhibit stable crystal packing (R factor: 0.041), suggesting that nitrogen-rich analogs may have higher melting points than sulfur-containing counterparts .
Comparative Data Table
Biological Activity
8-(4-Methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C22H18N2O4S2
- Molecular Weight : 438.5 g/mol
- CAS Number : 1005096-94-5
- IUPAC Name : 8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activity. The biological properties of this compound are primarily attributed to its unique structural features which include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been investigated for its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for S. aureus, indicating strong antibacterial potential.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. At concentrations of 50 µM and above, a reduction of over 70% in cell proliferation was observed after 48 hours of treatment.
Synthesis Methods
The synthesis of 8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves several steps including:
- Formation of Dithia Structure : Utilizing thiol reagents to introduce sulfur atoms into the bicyclic framework.
- Cyclization Reactions : Employing cyclization techniques to form the tricyclic core.
- Functionalization : Adding methoxy and other substituents through electrophilic aromatic substitution reactions.
Q & A
Basic: What synthetic methodologies are reported for synthesizing 8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of tricyclic heterocycles like this compound often involves multi-step cycloaddition or condensation reactions. For example, Diels-Alder reactions between maleimide derivatives and fulvene precursors (as seen in structurally related compounds) can form the central bicyclic framework . Key variables include:
- Solvent choice : Anhydrous conditions (e.g., THF or DCM) minimize side reactions .
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution in methoxyphenyl group incorporation .
- Temperature : Controlled heating (60–80°C) improves reaction kinetics without decomposing thermally labile intermediates .
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of sulfur-containing reactants (e.g., dithiolanes) to prevent over-oxidation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and ring conformations. For example, mean C–C bond precision of 0.005 Å was achieved for a related tricyclic compound using SHELXL97 refinement .
- FT-IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- NMR : ¹H/¹³C NMR confirms methoxyphenyl substituents (δ ~3.8 ppm for OCH₃) and distinguishes non-equivalent sulfur atoms in the dithia moiety .
- MS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced: How can researchers address contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies may arise from variations in:
- Assay conditions : Differences in bacterial/viral strains (e.g., Gram-positive vs. Gram-negative bacteria in ) or cell lines affect activity. Standardize using ATCC-referenced strains and control for solvent effects (e.g., DMSO concentration ≤1%).
- Dose-response curves : Re-evaluate IC₅₀ values with parallel positive controls (e.g., AZT for antiviral assays ).
- Structural analogs : Compare activities of derivatives (e.g., hydroxyl vs. methoxy substitutions ) to identify pharmacophore requirements. Statistical tools like ANOVA or multivariate regression can isolate critical variables .
Advanced: What computational strategies can predict this compound’s reactivity in novel synthetic pathways or target interactions?
Methodological Answer:
- DFT calculations : Model electron density distributions to predict regioselectivity in cycloaddition reactions. For example, HOMO-LUMO gaps of maleimide analogs influence Diels-Alder reactivity .
- Molecular docking : Screen against viral protease targets (e.g., HIV-1 reverse transcriptase ) using software like AutoDock Vina. Prioritize binding poses with sulfur atoms near catalytic residues.
- MD simulations : Assess conformational stability of the tricyclic core in aqueous vs. lipid bilayer environments to optimize bioavailability .
Advanced: How to design a mechanistic study to elucidate this compound’s antiviral mode of action?
Methodological Answer:
- Cell-based assays : Use plaque reduction neutralization tests (PRNT) against Flaviviridae (e.g., BVDV ) with time-of-addition experiments to identify viral lifecycle stages affected.
- Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., NS5B for HCV) using radiolabeled nucleotide incorporation assays .
- Resistance profiling : Serial passage of viruses under sublethal compound concentrations to identify mutations (e.g., via whole-genome sequencing) .
- Metabolomics : Track ATP/ADP ratios or ROS levels in host cells to differentiate cytotoxic vs. virucidal effects .
Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?
Methodological Answer:
- Temperature/humidity : Accelerated stability testing (40°C/75% RH) over 1–3 months, with HPLC monitoring of degradation products (e.g., hydrolysis of lactam rings) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation via UV-spectroscopy (λmax shifts) .
- Solution stability : Assess pH-dependent degradation in buffers (pH 1–10) and identify optimal storage solvents (e.g., acetonitrile vs. DMSO) .
Advanced: How can researchers optimize enantiomeric purity during synthesis, given the compound’s stereogenic centers?
Methodological Answer:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclization .
- Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers. Confirm purity via optical rotation ([α]D²⁵) .
- Kinetic resolution : Utilize lipases or transition-metal catalysts (e.g., Sharpless epoxidation conditions) to selectively enrich desired diastereomers .
Basic: What in vitro models are suitable for preliminary toxicity profiling of this compound?
Methodological Answer:
- Cell viability assays : MTT/XTT tests on HEK-293 or HepG2 cells to assess IC₅₀ values for cytotoxicity .
- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
Advanced: How to reconcile conflicting crystallographic data on bond angles in similar tricyclic structures?
Methodological Answer:
- Re-refinement : Reanalyze raw diffraction data (e.g., CIF files ) with updated software (e.g., SHELXL2023) to correct for overfitting.
- Hirshfeld surface analysis : Compare close contacts (e.g., S···O vs. S···N interactions) to identify packing effects distorting bond angles .
- Theoretical benchmarks : Cross-validate experimental geometries with gas-phase DFT-optimized structures to isolate crystal-packing influences .
Advanced: What strategies validate the compound’s target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Incorporate azide/alkyne handles into the compound for click chemistry-based pulldown assays .
- Cellular thermal shift assays (CETSA) : Monitor target protein melting temperature shifts after compound treatment .
- SPR/BLI : Quantify binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
